Thiamethoxam

Vue d'ensemble

Description

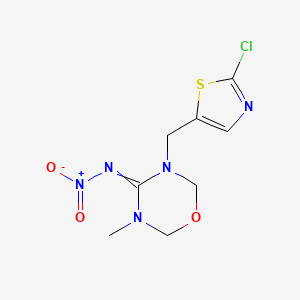

Le Thiamethoxam est un insecticide systémique appartenant à la classe des néonicotinoïdes. Il est largement utilisé en agriculture en raison de son activité à large spectre contre divers ravageurs des cultures. Le this compound est connu pour son efficacité dans la protection des cultures telles que le riz, les pommes de terre et le soja contre les dommages causés par les insectes. Il a été développé par Ciba-Geigy (aujourd'hui Syngenta) en 1991 et lancé en 1998 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Thiamethoxam peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de la 3-méthyl-N-nitro-1,3,5-oxadiazinan-4-imine avec le 2-chloro-5-chlorométhylthiazole en présence d'un système de solvants comprenant du diméthylformamide (DMF), un catalyseur de transfert de phase et une base . Une autre méthode implique la dissolution de la 3-méthyl-4-nitroimidotétrahydro-1,3,5-oxadiazine et du 2-chloro-5-chlorométhylthiazole dans un solvant organique aprotique polaire, l'ajout d'iodure de potassium comme catalyseur et de carbonate de potassium comme agent liant l'acide, et l'agitation à température normale ou sous chauffage pendant 8 heures .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le processus est optimisé pour garantir un rendement et une pureté élevés, le produit final subissant souvent une recristallisation pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Hydrolysis Pathways and Kinetics

Thiamethoxam degrades through hydrolysis under varying pH conditions, following first-order reaction kinetics . Key findings include:

Table 1: Hydrolysis Half-Lives of this compound

-

Alkaline Conditions (pH 9) : Rapid degradation via cleavage of the oxadiazinane ring, forming N-nitro-urea intermediates and 2-chloro-5-aminomethyl-thiazole .

-

Acidic/Neutral Conditions : Stability increases, with partial conversion to CGA 322704 (a bioactive metabolite) .

Photolysis in Aqueous and Soil Environments

Photodegradation under simulated sunlight (xenon arc) follows pseudo-first-order kinetics:

Table 2: Photolysis Half-Lives

| Matrix | pH | Light Intensity (W/m²) | Half-Life (Days) | Major Products |

|---|---|---|---|---|

| Aqueous | 5 | 410 | 2.3–3.1 | COS, isocyanic acid |

| Soil (loamy) | – | Natural sunlight | 80–97 | NOA 407475, CGA 353042 |

Ultraviolet irradiation accelerates bond cleavage in the nitroimino group, yielding oxidized derivatives like NOA 407475 .

Environmental Degradation in Soil and Water

Table 3: Environmental Degradation Rates

-

Soil : Persistence correlates with organic carbon content; aerobic conditions favor slower degradation .

-

Aquatic Systems : Hydrolysis dominates in alkaline waters, while microbial activity drives degradation in sediment-rich environments .

Mechanistic Insights

-

Hydrolytic Cleavage : Under alkaline conditions, the oxadiazinane ring opens via nucleophilic attack, yielding nitro-urea intermediates and subsequent amine derivatives .

-

Oxidative Pathways : Cytochrome P450 enzymes mediate N-demethylation, producing non-toxic metabolites like N-(2-chlorothiazol-5-ylmethyl)-N’-methyl-N”-nitroguanidine .

-

pH-Dependent Stability : The absence of dissociation (pKa >12) ensures solubility across environmental pH ranges, influencing reaction kinetics .

Major Degradation Products

Table 4: Key Metabolites and Their Properties

These pathways underscore this compound’s environmental persistence and its transformation into bioactive/non-bioactive derivatives depending on reaction conditions .

Synthetic and Stability Considerations

-

Thermal Stability : Decomposes above 139°C, forming nitrous oxides and chlorinated byproducts .

-

Storage Stability : Stable in neutral aqueous solutions (half-life >30 days at pH 7) .

This synthesis of chemical reaction data highlights this compound’s complex environmental behavior, emphasizing pH and light as critical drivers of its degradation.

Applications De Recherche Scientifique

Case Studies and Research Findings

- Squash Crops : A study examined the prophylactic application methods of thiamethoxam on squash crops. It was found that while in-furrow applications effectively prevented defoliation and increased yield, they also resulted in high pesticide residues in nectar and pollen, posing risks to pollinators like squash bees .

- Peach and Leaf Analysis : Another study compared this compound with clothianidin for controlling the aphid population in peaches. Results indicated that both compounds significantly reduced aphid numbers through foliar spraying and root applications, with effective recovery rates measured across different matrices .

- Oilseed Rape : Research on oilseed rape demonstrated rapid dissipation of this compound residues in plants, with decomposition rates influenced by soil pH. The study reported over 90% dissipation within 21 days post-application .

Environmental Impact

This compound's environmental implications have been a subject of concern due to its effects on non-target organisms, particularly pollinators.

Impact on Pollinators

- Honey Bees : A study revealed that this compound impairs the homing ability of honey bees, affecting their foraging efficiency and survival . This raises significant concerns regarding its use near flowering crops.

- Predatory Insects : Research indicated that this compound can negatively impact beneficial predatory insects when they consume prey exposed to treated plants. The survival rates of insidiosus flower bugs decreased significantly after feeding on aphids from treated plants .

Application Methods and Recommendations

The effectiveness of this compound varies based on application methods:

- Seed Treatments : Effective for early-season pest control but may lead to higher pesticide residues.

- Soil Drenching : Provides systemic protection but requires careful management to minimize runoff into water bodies.

- Foliar Spraying : Useful for immediate pest outbreaks but poses risks to non-target species if not applied judiciously.

Regulatory Considerations

Regulatory bodies have emphasized the need for responsible use of this compound due to its potential environmental risks. Guidelines recommend monitoring application timing and pre-harvest intervals to reduce pesticide loading into ecosystems .

Table 1: Efficacy Comparison of this compound and Clothianidin

| Compound | Matrix | Recovery (%) | RSD (%) | LOQ (μg kg⁻¹) |

|---|---|---|---|---|

| This compound | Leaves | 81.3 - 110.7 | 0.9 - 8.1 | 5 |

| Clothianidin | Peaches | 81.3 - 110.7 | 0.9 - 8.1 | 1 |

Table 2: Decomposition Rates of this compound in Oilseed Rape

| Day | Soil pH Level | Decomposition Rate (%) |

|---|---|---|

| 17 | Acidic | 35 |

| 18 | Acidic | 58 |

| 19 | Acidic | 81 |

| 20 | Acidic | 86 |

| ... | ... | ... |

Mécanisme D'action

Thiamethoxam exerts its effects by disrupting the nervous system of insects. It selectively inhibits the nicotinic acetylcholinesterase receptor in the central nervous system of insects, blocking normal nerve conduction and leading to paralysis and eventual death. This mode of action makes this compound highly effective against a wide range of insect pests.

Comparaison Avec Des Composés Similaires

Le Thiamethoxam fait partie de la classe des insecticides néonicotinoïdes, qui comprend des composés tels que l'imidaclopride, la clothianidine et l'acétamipride. Comparé à ces composés, le this compound a des propriétés uniques :

Propriétés

Formule moléculaire |

C8H10ClN5O3S |

|---|---|

Poids moléculaire |

291.72 g/mol |

Nom IUPAC |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3 |

Clé InChI |

NWWZPOKUUAIXIW-UHFFFAOYSA-N |

SMILES canonique |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |

Color/Form |

Crystalline powder Light brown granules |

Densité |

1.57 at 20 °C |

melting_point |

139.1 °C |

Solubilité |

In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |

Pression de vapeur |

6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.